2-(2-Methylthiophen-3-yl)benzaldehyde
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Overview
Description
2-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: 2-(2-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(2-Methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylthiophen-3-yl)benzaldehyde
- 2-(2-Methylthiophen-3-yl)acetic acid
- 2-(2-Methylthiophen-3-yl)ethanol
Uniqueness
2-(2-Methylthiophen-3-yl)benzaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10OS |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-11(6-7-14-9)12-5-3-2-4-10(12)8-13/h2-8H,1H3 |
InChI Key |
FJBDYVDYYGIUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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